molecular formula C5H12ClNO2 B3083305 2-Methylamino-propionic acid methyl ester hydrochloride CAS No. 114079-50-4

2-Methylamino-propionic acid methyl ester hydrochloride

Cat. No.: B3083305
CAS No.: 114079-50-4
M. Wt: 153.61 g/mol
InChI Key: CYMQHMBRKIJBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-propionic acid methyl ester hydrochloride is an organic compound characterized by a propionic acid backbone esterified with a methyl group and a methylamino substituent (-NHCH₃) on the second carbon, forming a hydrochloride salt. Its structure is CH₃NH-CH₂-COOCH₃·HCl, with a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.5 g/mol. This compound is typically synthesized via esterification of 2-methylamino-propionic acid followed by hydrochloric acid treatment to form the salt.

Properties

IUPAC Name

methyl 2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQHMBRKIJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114079-50-4
Record name methyl 2-(methylamino)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-propionic acid methyl ester hydrochloride typically involves the esterification of 2-Methylamino-propionic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-propionic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylamino-propionic acid methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylamino-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-methylamino-propionic acid methyl ester hydrochloride with analogous methyl ester hydrochlorides, highlighting key structural variations and applications:

Compound Name Molecular Formula Molecular Weight Structural Features Applications References
This compound C₅H₁₂ClNO₂ 153.5 Methylamino (-NHCH₃) on C2 of propionate; methyl ester Likely used in drug synthesis (inferred from analogs)
Methyl 2-(propylamino)acetate hydrochloride C₆H₁₄ClNO₂ 167.64 Propylamino (-NHCH₂CH₂CH₃) on C2 of acetate; methyl ester Research and development
Methyl 2-amino-3-chloropropanoate hydrochloride C₄H₈Cl₂NO₂ 173.0 Amino (-NH₂) on C2; chlorine substituent on C3 of propanoate Organic synthesis intermediates
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 229.7 Amino (-NH₂) and methyl group on C2; phenyl group on C3 Pharmaceutical applications (e.g., chiral building blocks)
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride C₆H₁₀ClF₃NO₂ 223.6 Trifluoroethyl group (-CF₂CH₃) on methylamino substituent Specialty chemicals and fluorinated compounds
D-Phenylglycine methyl ester hydrochloride C₉H₁₂ClNO₂ 217.7 Phenyl group on glycine backbone; methyl ester Antibiotic synthesis (e.g., ampicillin)

Key Research Findings

Substituent Effects on Reactivity: The presence of chlorine (e.g., in Methyl 2-amino-3-chloropropanoate hydrochloride) enhances electrophilicity, making it reactive in nucleophilic substitution reactions . Bulky groups like phenyl (e.g., Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride) introduce steric hindrance, influencing chiral selectivity in asymmetric synthesis .

Applications in Pharmaceuticals: D-Phenylglycine methyl ester hydrochloride is critical in synthesizing β-lactam antibiotics, demonstrating the importance of ester hydrochlorides as chiral intermediates . Trifluoroethyl-substituted analogs (e.g., 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride) are explored for their metabolic stability in drug design .

Synthetic Versatility: Methyl 2-(propylamino)acetate hydrochloride’s flexible alkyl chain enables its use in peptide mimetics and ligand development .

Biological Activity

2-Methylamino-propionic acid methyl ester hydrochloride, also known as BMAA (beta-methylamino-L-alanine), is a compound that has garnered significant attention due to its neurotoxic properties and potential implications in various neurological diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and related case studies.

Chemical Structure and Properties

This compound is characterized by its amino acid structure, which includes a methyl group attached to the amino group. This structural modification influences its biological interactions.

PropertyValue
Molecular FormulaC₄H₈ClN₃O₂
Molecular Weight151.57 g/mol
SolubilitySoluble in water
CAS Number114079-50-4

The biological activity of this compound is primarily linked to its action as a neurotoxin. It is believed to exert excitotoxic effects by mimicking the neurotransmitter glutamate, leading to overstimulation of motor neurons. The compound has been shown to increase reactive oxygen species (ROS) production, contributing to neuronal damage and cell death .

Key Mechanisms:

  • Excitotoxicity : Mimics glutamate, binding to glutamate receptors.
  • Oxidative Stress : Induces ROS generation, causing cellular damage.
  • Neurodegeneration : Associated with conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease due to its neurotoxic effects .

Pharmacokinetics

Studies on the pharmacokinetics of BMAA indicate that it has a rapid distribution phase followed by slower elimination. In animal models, after intravenous administration, the compound was cleared from plasma within approximately one day, with brain concentrations peaking around eight hours post-injection .

Absorption and Distribution:

  • Volume of Distribution (Vd) : Approximately 16 liters/kg.
  • Half-Life : Approximately 24 hours.
  • Brain Uptake : Limited by blood-brain barrier permeability .

Case Studies and Research Findings

  • Neurodegenerative Disease Association :
    • A study highlighted the presence of BMAA in brain tissues of patients with ALS and Parkinson's disease in Guam, suggesting a potential link between dietary exposure to cycads (which contain BMAA) and these diseases .
    • Another study utilized advanced chromatography techniques to detect BMAA in human brain extracts, revealing its presence in patients with neurodegenerative diseases but not in controls .
  • Toxicity Studies :
    • Research involving rodent models demonstrated that high doses of BMAA could lead to significant neurotoxicity, with symptoms resembling those seen in human neurological disorders .
    • Long-term exposure studies indicated that chronic administration could result in sustained elevations of BMAA levels in brain tissue, raising concerns about cumulative toxicity over time .

Summary Table of Biological Activity

Biological ActivityDescription
NeurotoxicityInduces excitotoxicity via glutamate receptors
Oxidative StressIncreases ROS production
Association with DiseasesLinked to ALS and Alzheimer's disease

Q & A

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected GC/MS peaks or NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from residual solvents, stereoisomers, or degradation. For example, GC/MS may detect methyl ester byproducts if methanol is not fully removed during synthesis . Use high-resolution MS (HRMS) to differentiate isotopic patterns. For NMR, employ 2D techniques (COSY, HSQC) to assign overlapping proton signals, particularly near the methylamino group .

Q. What strategies are effective for developing validated analytical methods for this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from proteins or lipids .
  • LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions (e.g., m/z 153 → 136 for quantification) .
  • Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .

Q. How can computational modeling predict degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model hydrolysis kinetics of the ester bond. Tools like ACD/Percepta or SPARC calculate pKa values and simulate pH-dependent degradation. Compare results with accelerated stability studies (40°C/75% RH for 6 months) to validate predictions .

Q. What bioactivity screening approaches are suitable for identifying potential pharmacological applications?

  • Methodological Answer :
  • In vitro assays : Test AMPK activation (via Western blot for phosphorylated AMPKα) given structural similarity to AMPK-activating esters .
  • Cell permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess absorption potential .
  • Target engagement : Apply SPR (surface plasmon resonance) to measure binding affinity to receptors like GABA transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-propionic acid methyl ester hydrochloride
Reactant of Route 2
2-Methylamino-propionic acid methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.